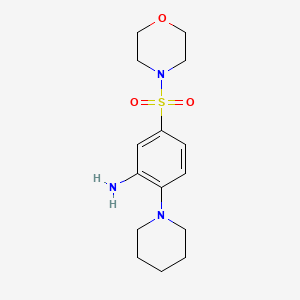

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine

Description

Properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-2-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c16-14-12-13(22(19,20)18-8-10-21-11-9-18)4-5-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHUIDAFOLDZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332743 | |

| Record name | 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

351193-92-5 | |

| Record name | 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine-4-sulfonyl chloride with a piperidine derivative under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of azide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a therapeutic agent against several diseases, including cancer and infectious diseases. Its mechanism of action typically involves enzyme inhibition, which can disrupt critical biological processes.

Enzyme Inhibition

Research indicates that 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine acts as an enzyme inhibitor, which is crucial for drug design. Here are some key findings:

- Target Enzymes : The compound has shown promising results in inhibiting specific enzymes that are implicated in disease pathways.

- Therapeutic Potential : Its ability to bind to enzymes suggests it could be developed into drugs targeting conditions where these enzymes play a critical role.

Chemical Research

In chemical research, this compound serves as a versatile building block for synthesizing other biologically active molecules. Its structural features allow for modifications that can lead to new compounds with enhanced biological activities.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium azide | Polar aprotic solvent (e.g., DMF) |

Numerous studies have focused on the biological activities of this compound, particularly its antimicrobial properties.

Antimicrobial Properties

The compound has been tested against various pathogens, demonstrating significant antibacterial and antifungal activities:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial activity | 0.24 μg/ml |

| Escherichia coli | Moderate antibacterial activity | 3.9 μg/ml |

| Candida albicans | Antifungal activity | 32–42 μg/ml |

Case Studies and Research Findings

Several notable studies have highlighted the applications of this compound in drug development and biological research:

Case Study: Anticancer Activity

A study explored the anticancer potential of this compound by evaluating its effects on various cancer cell lines. Results indicated:

- Cell Line Sensitivity : The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells.

- Mechanism of Action : It was found to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Case Study: Infectious Disease Research

Another research effort focused on the compound's effectiveness against bacterial infections:

- In vitro Testing : The compound demonstrated significant inhibition of bacterial growth in laboratory settings.

- Potential for Development : Given its efficacy, there is potential for further development into a therapeutic agent for treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Key Differences |

|---|---|---|---|---|---|

| This compound | C15H23N3O3S | 325.4 | 351193-92-5 | Morpholine sulfonyl, piperidinyl | Benchmark compound |

| 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone (ST-3957) | C12H15NO3S | 253.31 | 58722-35-3 | Morpholine sulfonyl, acetyl | Lacks piperidinyl; acetyl group instead |

| [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid (ST-9274) | C10H13NO4S2 | 275.34 | 309282-76-6 | Morpholine sulfonyl, thiophene, acetic acid | Thiophene ring; carboxylic acid moiety |

| 5-(4-Methylpiperidinyl)-2-(methylsulfonyl)-phenylamine | C13H20N2O2S | 268.38 | 1220039-19-9 | Methylsulfonyl, 4-methylpiperidinyl | Methylsulfonyl replaces morpholine sulfonyl |

| Benzothiophenyl-(morpholine-4-sulfonyl)-benzam- (from CMR) | Not reported | - | - | Benzothiophenyl, morpholine sulfonyl | Fused aromatic system; MurF inhibitor |

Key Observations :

- Morpholine Sulfonyl vs.

- Heterocyclic Variations : The thiophene-containing analog (ST-9274) introduces a sulfur heterocycle, which may enhance π-stacking interactions in biological systems but reduces molecular complexity compared to the piperidinyl-substituted benchmark .

- Aromatic System Modifications : The benzothiophenyl derivative (from Clinical Microbiology Reviews) incorporates a fused aromatic ring system, likely improving affinity for hydrophobic enzyme pockets (e.g., MurF in antibacterial studies) .

Biological Activity

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine is a complex organic compound notable for its dual functional groups: morpholine and piperidine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications against various diseases, including cancer and infectious diseases.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent, enzyme inhibitor, and therapeutic compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides, which include morpholine and piperidine functionalities, demonstrate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole derivative 7b | 0.22 - 0.25 | Staphylococcus aureus |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, with IC50 values indicating effective inhibition:

These findings suggest that this compound could be developed into a therapeutic agent targeting neurological disorders and gastrointestinal conditions.

The mechanism of action for this compound typically involves binding to specific enzymes or receptors, inhibiting their activity. This interaction can prevent substrate access to the active site of enzymes, leading to downstream effects on biological pathways.

Case Studies

A recent study evaluated the biological activity of synthesized sulfonamide derivatives, including those featuring the morpholine and piperidine moieties. The results demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibition observed across various strains . Additionally, the compounds showed low hemolytic activity, indicating a favorable safety profile for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.